![molecular formula C20H16N2OS B2472169 N-苯并[g][1,3]苯并噻唑-2-基-2,4-二甲基苯甲酰胺 CAS No. 888411-98-1](/img/structure/B2472169.png)

N-苯并[g][1,3]苯并噻唑-2-基-2,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

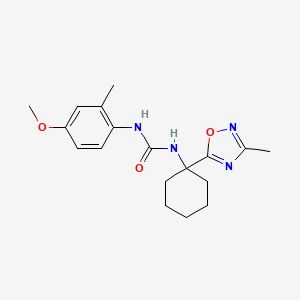

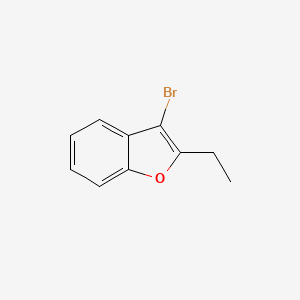

“N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide” is a chemical compound with the CAS Number 888411-98-1 . It has a molecular formula of C20H16N2OS and a molecular weight of 332.42 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide” were not found, benzothiazole derivatives are known to undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Physical And Chemical Properties Analysis

“N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide” has a predicted density of 1.320±0.06 g/cm3 and a predicted pKa of 11.21±0.43 .科学研究应用

抗增殖和诱导凋亡活性

N-苯并[g][1,3]苯并噻唑-2-基-2,4-二甲基苯甲酰胺衍生物表现出显着的抗增殖活性。它们已被研究其对细胞生长抑制的影响,特别是在人肝肝细胞癌(HepG2)和人乳腺癌(MCF-7)细胞系中。这些化合物,特别是 1k,显示出强烈的促凋亡作用,表明在癌症治疗中作为新型凋亡诱导剂的潜力 (Corbo 等人,2016).

缓蚀作用

苯并噻唑衍生物,包括 N-苯并[g][1,3]苯并噻唑-2-基-2,4-二甲基苯甲酰胺,作为缓蚀剂是有效的。已观察到它们在酸性环境(如 1 M HCl 溶液)中提供优异的稳定性和更高的效率,以防止钢腐蚀。这些抑制剂通过物理和化学吸附到表面上起作用 (Hu 等人,2016).

正电子发射断层扫描成像

在神经影像学领域,某些 N-苯并[g][1,3]苯并噻唑-2-基-2,4-二甲基苯甲酰胺衍生物已被开发用于大脑中代谢型谷氨酸 1 (mGlu1) 受体的正电子发射断层扫描 (PET) 成像。该应用有助于研究神经系统疾病和脑功能 (Fujinaga 等人,2012).

抗菌和抗炎活性

这些化合物在抗菌测试中显示出优异的生物活性。它们对肿瘤细胞系表现出显着的抗炎作用、选择性细胞毒作用和 NO 诱导能力。这表明它们在开发治疗感染和炎症相关疾病方面的潜力 (Zablotskaya 等人,2013).

抗氧化活性

N-苯并[g][1,3]苯并噻唑-2-基-2,4-二甲基苯甲酰胺衍生物也因其抗氧化活性而受到评估。对高脂喂养小鼠的研究表明,这些衍生物可以显着改善抗氧化标记物,如超氧化物歧化酶 (SOD)、过氧化氢酶 (CAT),并降低丙二醛 (MDA) 水平,表明对氧化应激具有保护作用 (Erbin,2013).

未来方向

Benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide”, have a high degree of structural diversity that makes them vital for the investigation of novel therapeutics . Future research could focus on exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been found to interact with various targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral activities .

Mode of Action

It’s known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to induce biological effects through various targets . These effects could potentially influence multiple biochemical pathways.

Pharmacokinetics

One related compound, ska-31, is noted to have good pharmacokinetic properties .

Result of Action

It’s known that thiazole derivatives can have a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects .

Action Environment

The biological outcomes of thiazole derivatives are known to be greatly affected by substituents on a particular position of the thiazole ring , which could potentially be influenced by environmental factors.

属性

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-12-7-9-15(13(2)11-12)19(23)22-20-21-17-10-8-14-5-3-4-6-16(14)18(17)24-20/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDWULOSYVRYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)

![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)

![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472101.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)

![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2472105.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)